1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Description
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (C${10}$H${7}$N${3}$O${2}$, molecular weight 209.19 g/mol) is a triazole-based carboxylic acid derivative with a phenyl group at position 1 and a carboxylic acid moiety at position 5 (Figure 1).
Properties
IUPAC Name |
3-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBQRMKJSODLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384322 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-72-0 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Promoted Single-Step Synthesis
A landmark patent (US6642390B2) outlines a one-step synthesis using phenyl azide and ethyl acetoacetate in ethanol/water (3:1) with potassium carbonate at 80°C. The reaction proceeds via deprotonation of the β-ketoester, followed by cycloaddition to form the triazole core. This method achieves an 85–90% yield and is scalable to industrial production.
Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
DBU-Catalyzed Cycloaddition
A modified protocol employs 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 50°C, yielding 1-phenyl-1H-1,2,3-triazole-5-carboxylates, which are hydrolyzed to the carboxylic acid. For example, ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (3a ) is synthesized in 95% yield and subsequently saponified with KOH to the acid.
Multi-Step Synthesis via Acyl Chloride Intermediates
Triazole Acyl Chloride Formation
Early approaches involve synthesizing 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (4a ) from aryl azides and ethyl acetoacetate. The acyl chloride is generated using thionyl chloride (SOCl2) and reacted with phenolic ketones to form esters, which undergo Baker–Venkataraman rearrangement to 1,3-diketones. Acid-catalyzed cyclization then yields the triazole-carboxylic acid with a 56% overall yield.
Key Steps
-
Acylation of 1-(2-hydroxy-5-methylphenyl)ethanone (7 ) with 4a to form ester 8 .
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Base-mediated rearrangement of 8 to 1,3-diketone 9 .
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Cyclization of 9 under acidic conditions to 10 (this compound).
Phase-Transfer Catalysis for Hydroxy-Triazole Intermediates
A 2021 ACS Journal of Organic Chemistry study details the synthesis of 5-hydroxy-1,2,3-triazoles via phase-transfer catalysis (PTC). Tetrabutylammonium bromide (10 mol%) and KOH in diethyl ether facilitate the reaction between phenyl azide and β-ketoesters at room temperature. The intermediate 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole (5a ) is oxidized to the carboxylic acid using KMnO4 in acidic conditions.
Optimized PTC Conditions
| Parameter | Value |
|---|---|
| Catalyst | TBAB (10 mol%) |
| Base | KOH (2 equiv) |
| Solvent | Diethyl ether |
| Temperature | 25°C |
| Yield (5a ) | 80–95% |
Comparative Analysis of Methodologies
Yield and Scalability
The one-step base-promoted method offers superior yields (85–90%) and scalability, making it ideal for industrial applications. In contrast, multi-step routes (e.g., acyl chloride pathway) suffer from moderate yields (56%) due to intermediate purification losses.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound serves as a valuable scaffold in drug design, particularly in the development of new pharmaceuticals. Its structural modifications can lead to compounds with targeted biological activities. Notably, research indicates that it exhibits:
- Antifungal and Antibacterial Properties : Studies have shown efficacy against various pathogens, making it a candidate for antibiotic development.
- Anticonvulsant and Anti-inflammatory Effects : The compound's ability to modulate biological pathways suggests potential therapeutic uses in treating seizures and inflammatory conditions.
Enzyme Inhibition Studies
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid has been identified as an inhibitor of carbonic anhydrase-II. Its mechanism involves binding to the enzyme's active site, which alters its function and can be exploited for therapeutic benefits.
Material Science Applications
Corrosion Inhibition
Research indicates that this compound can act as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can enhance the longevity of materials exposed to corrosive environments.
Flame Retardant Properties
The compound’s structural characteristics allow it to function as a flame retardant in various materials. Studies suggest that incorporating this compound into polymer matrices can improve their resistance to combustion.
Biochemical Applications
Buffering Agent in Cell Cultures
In biological research, this compound is used as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a range conducive for cellular activities (pH 6–8.5) .
Case Study 1: Antimicrobial Activity
A study published by researchers demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria. The modifications made to the phenyl ring were crucial in enhancing this activity.
Case Study 2: Corrosion Inhibition
Another research project focused on the application of this compound as a corrosion inhibitor for steel in acidic environments. The findings indicated that formulations containing this compound significantly reduced corrosion rates compared to untreated samples.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Positional Isomers
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C${10}$H${9}$N${3}$O${2}$):
- The carboxylic acid group is at position 4 instead of 5, with a methyl group at position 5.
- Synthesized from azidobenzene and ethyl acetylacetate, this isomer exhibits reduced acidity compared to the target compound due to the electron-donating methyl group. Crystallographic studies reveal planar triazole rings with intermolecular hydrogen bonding involving the carboxylic acid .
3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid :
Alkyl vs. Aryl Substituents
- 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (C${5}$H${7}$N${3}$O${2}$): Substitution of the phenyl group with ethyl reduces aromatic interactions, lowering melting points (powder form) and increasing solubility in non-polar solvents. This derivative is used in agrochemicals and enzyme inhibition studies .
- 1-Isobutyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (SI67): The isobutyl group at position 1 introduces steric hindrance, affecting its reactivity in amidation reactions.
Heteroaromatic Modifications
- 1-(Pyridin-3-yl)-5-formyl-1H-1,2,3-triazole-4-carboxylates :
Table 1: Key Properties of Selected Triazole Carboxylic Acids
Key Observations :
- Solubility : Phenyl-substituted derivatives (e.g., target compound) exhibit lower aqueous solubility compared to alkyl-substituted analogs (e.g., 1-ethyl derivative) due to increased hydrophobicity.
- Bioactivity : Compounds with aromatic substituents (phenyl, pyridinyl) show stronger binding to enzymes like glycolate oxidase, while alkylthio derivatives (e.g., 4-dodecylthio) demonstrate enhanced membrane permeability .
Biological Activity
Overview
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring that is substituted with a phenyl group and a carboxylic acid group, contributing to its unique biochemical properties. Recent research has highlighted its potential as an enzyme inhibitor and its role in various therapeutic applications.
The biological activity of this compound primarily stems from its interactions with various enzymes. Notably, it has been shown to inhibit carbonic anhydrase-II , a key enzyme involved in regulating pH and fluid balance in biological systems. The nitrogen atoms in the triazole moiety play a crucial role in binding to the active sites of these enzymes, leading to significant changes in their functional activity.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
- Xanthine Oxidase Inhibition : This compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme linked to hyperuricemia and gout. Some derivatives have shown micromolar potency, indicating potential therapeutic uses in managing gout .
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of several derivatives of this compound. The results indicated significant inhibition of COX enzymes with IC50 values ranging from 19.45 µM to 42.1 µM for various compounds tested against COX-1 and COX-2 .
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
Xanthine Oxidase Inhibition Study
In another investigation focusing on xanthine oxidase inhibitors, several derivatives were synthesized and tested for their inhibitory potency. One derivative exhibited an IC50 value of 0.21 µM , significantly outperforming allopurinol, a standard treatment for gout .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated how modifications to the triazole ring and substituents can enhance biological activity:
- Lipophilicity : Increasing lipophilicity at specific positions on the phenyl ring has been associated with improved inhibitory potency.
- Functional Groups : The presence of electron-donating groups has been linked to enhanced interaction with enzyme targets, thereby increasing efficacy against specific pathways .
Q & A
Q. What are the established synthetic routes for 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions to form the triazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. For example, in analogous syntheses, basic hydrolysis with NaOH or KOH in aqueous ethanol (60-80°C, 4-6 hours) achieves high yields of the carboxylic acid . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Single-crystal XRD (e.g., using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, a related triazole derivative showed a planar triazole ring with a dihedral angle of 12.5° relative to the phenyl group .
- Spectroscopy : H/C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 13.1 ppm). IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm) and triazole C=N absorption (~1600 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 218.08) .
Q. How is the compound purified to ≥95% purity for research use?
Recrystallization is preferred for bulk purification. For instance, dissolving the crude product in hot ethanol followed by slow cooling yields needle-like crystals. For complex mixtures, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves high purity. Purity is verified via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be addressed?
Regioselectivity in triazole formation depends on reaction conditions. Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, while ruthenium catalysts favor 1,5-isomers. For thermal cyclocondensation, solvent polarity and temperature are critical: DMF at 100°C promotes the 5-carboxylate isomer, as observed in structurally similar compounds .
Q. How are discrepancies in spectral data resolved during structural validation?
Combined experimental and computational methods are essential. For example, DFT calculations (B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR frequencies, which are compared to experimental data. Discrepancies in H NMR splitting patterns (e.g., unresolved aromatic protons) may arise from dynamic effects, requiring variable-temperature NMR studies .
Q. What strategies mitigate crystallographic disorder in triazole derivatives?
Disorder in the phenyl or carboxyl groups is addressed by refining anisotropic displacement parameters and applying restraints (e.g., SIMU/DELU in SHELXL). For twinned crystals, twin-law matrices (e.g., -h, -k, l) and HKLF5 data integration improve refinement accuracy .
Q. What methodologies assess the compound’s bioactivity in enzyme inhibition studies?
- In vitro assays : Measure IC50 values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, the carboxylic acid group may form hydrogen bonds with Arg120 in COX-2’s active site .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP = 1.2, indicating moderate lipophilicity) .
Q. How are bioactive derivatives rationally designed?
Q. How to resolve contradictions in reported synthesis yields (40–85%)?
Variability arises from reaction scaling and purification protocols. Reproducing methods under inert atmospheres (N2/Ar) minimizes oxidation side products. Kinetic studies (e.g., monitoring by TLC every 30 minutes) optimize reaction times and temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
